3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline
Overview
Description
3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline is an organic compound with the molecular formula C13H9ClF3NO It is characterized by the presence of a chloro group, a trifluoromethyl group, and a phenoxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline typically involves the reaction of 3-chloroaniline with 3-(trifluoromethyl)phenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of the carbon-carbon bond between the aryl halide and the aryl boronic acid . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)aniline
- 4-Chloro-2-(trifluoromethyl)aniline
- 3-Chloro-4-(trifluoromethyl)phenol
Uniqueness
3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-chloro-4-[3-(trifluoromethyl)phenoxy]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-11-7-9(18)4-5-12(11)19-10-3-1-2-8(6-10)13(15,16)17/h1-7H,18H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPFYPUXUHYGIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228453 | |
Record name | 3-Chloro-4-[3-(trifluoromethyl)phenoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40718-14-7 | |
Record name | 3-Chloro-4-[3-(trifluoromethyl)phenoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40718-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-[3-(trifluoromethyl)phenoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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